molecular formula C11H11ClN2 B11830150 3-(4-chlorophenyl)-3-(ethylamino)prop-2-enenitrile

3-(4-chlorophenyl)-3-(ethylamino)prop-2-enenitrile

Cat. No.: B11830150
M. Wt: 206.67 g/mol
InChI Key: ROLPWUVGLLOROI-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-3-(ethylamino)prop-2-enenitrile is an organic compound characterized by the presence of a chlorophenyl group, an ethylamino group, and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-3-(ethylamino)prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with ethylamine and a suitable nitrile source under controlled conditions. The reaction may proceed through a series of steps including condensation, reduction, and nitrile formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions could convert the nitrile group to an amine or other reduced forms.

    Substitution: The chlorophenyl group may participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield chlorophenyl ketones, while reduction could produce ethylamino derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-3-(ethylamino)prop-2-enenitrile may have applications in various scientific fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a precursor for bioactive compounds.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-3-(ethylamino)prop-2-enenitrile exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-3-(ethylamino)prop-2-enenitrile: Similar structure with a bromine atom instead of chlorine.

    3-(4-methylphenyl)-3-(ethylamino)prop-2-enenitrile: Similar structure with a methyl group instead of chlorine.

    3-(4-fluorophenyl)-3-(ethylamino)prop-2-enenitrile: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 3-(4-chlorophenyl)-3-(ethylamino)prop-2-enenitrile may impart unique reactivity and properties compared to its analogs

Properties

IUPAC Name

3-(4-chlorophenyl)-3-(ethylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-2-14-11(7-8-13)9-3-5-10(12)6-4-9/h3-7,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLPWUVGLLOROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=CC#N)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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